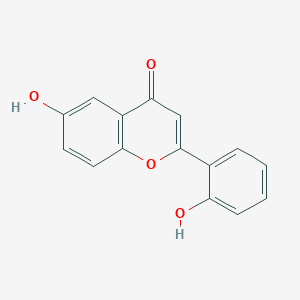

6,2'-Dihydroxyflavone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cilazapril-Monohydrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung des Angiotensin-Converting-Enzyms verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Blutdruckregulation und die Herz-Kreislauf-Gesundheit.

Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und Arzneimittel-Abgabesysteme eingesetzt.

Wirkmechanismus

Cilazapril-Monohydrat übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Durch die Blockierung dieser Umwandlung reduziert die Verbindung die Angiotensin-II-Spiegel, was zu einer verringerten Vasokonstriktion und einem niedrigeren Blutdruck führt . Die molekularen Ziele umfassen das Angiotensin-Converting-Enzym und die an dem Renin-Angiotensin-Aldosteron-System beteiligten Signalwege .

Wirkmechanismus

Target of Action

6,2’-Dihydroxyflavone is a novel antagonist of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a major role in inhibitory neurotransmission in the brain .

Mode of Action

6,2’-Dihydroxyflavone interacts with the GABA A receptor by inhibiting the binding of [3H]-flunitrazepam to the rat cerebral cortex membranes . This interaction decreases the current elicited with the EC50 concentration of GABA .

Biochemical Pathways

The primary biochemical pathway affected by 6,2’-Dihydroxyflavone is the GABAergic system. By acting as an antagonist of the GABA A receptor, 6,2’-Dihydroxyflavone can modulate the inhibitory effects of GABA neurotransmission .

Pharmacokinetics

Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties, which can impact their bioavailability .

Result of Action

The antagonistic action of 6,2’-Dihydroxyflavone on the GABA A receptor can lead to changes in neuronal excitability. In animal studies, 6,2’-Dihydroxyflavone treatment has been shown to influence behaviors associated with anxiety and cognitive performance .

Biochemische Analyse

Biochemical Properties

6,2’-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a novel antagonist of GABA A receptor . It inhibits [3H]-flunitrazepam binding to the rat cerebral cortex membranes .

Cellular Effects

6,2’-Dihydroxyflavone has been reported to have many effects on various types of cells and cellular processes. It has been found to have antioxidant, anti-inflammation, and cardiovascular regulation effects . It has also been reported to show anxiolytic activity in a mouse model .

Molecular Mechanism

The molecular mechanism of action of 6,2’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Temporal Effects in Laboratory Settings

It has been reported that the transport of 6,2’-Dihydroxyflavone was time and concentration-dependent .

Dosage Effects in Animal Models

The effects of 6,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 5mg/kg of 6,2’-Dihydroxyflavone could effectively improve ischemic HK-2 cell viability .

Metabolic Pathways

6,2’-Dihydroxyflavone is involved in several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase .

Transport and Distribution

6,2’-Dihydroxyflavone is transported and distributed within cells and tissues mainly by passive diffusion via a transcellular pathway . Its transport is strongly inhibited by metabolic inhibitors and is highly dependent on temperature .

Subcellular Localization

Other flavonoids have been found to localize in the nucleus of cells , suggesting that 6,2’-Dihydroxyflavone might have a similar localization pattern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cilazapril-Monohydrat umfasst die Herstellung der Stammverbindung Cilazapril, gefolgt von ihrer Umwandlung in die Monohydratform. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Pyridazinrings: Die Synthese beginnt mit der Bildung des Pyridazinrings, der ein wichtiger Strukturbaustein von Cilazapril ist.

Einführung der Ethoxycarbonylgruppe: Eine Ethoxycarbonylgruppe wird in den Pyridazinring eingeführt, um die Zwischenverbindung zu bilden.

Kupplung mit Phenylbutansäure: Die Zwischenverbindung wird dann mit Phenylbutansäure gekoppelt, um Cilazapril zu bilden.

Hydratation: Schließlich wird Cilazapril hydratisiert, um Cilazapril-Monohydrat zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cilazapril-Monohydrat folgt ähnlichen Synthesewegen, aber im größeren Maßstab. Das Verfahren beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cilazapril-Monohydrat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Als Prodrug wird es im Körper zu seiner aktiven Form, Cilazaprilat, hydrolysiert.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Ethoxycarbonylgruppe.

Häufige Reagenzien und Bedingungen

Hydrolyse: Tritt typischerweise in wässrigen Umgebungen im Körper auf.

Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid induziert werden.

Reduktion: Kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Hauptprodukte

Cilazaprilat: Der primäre aktive Metabolit, der durch Hydrolyse gebildet wird.

Oxidierte und reduzierte Derivate: Verschiedene Derivate können durch Oxidations- und Reduktionsreaktionen gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Cilazapril-Monohydrat wird mit anderen Angiotensin-Converting-Enzym-Hemmern verglichen, wie zum Beispiel:

Enalapril: Ähnlich in der Funktion, unterscheidet sich jedoch in seiner chemischen Struktur und Pharmakokinetik.

Lisinopril: Ein weiterer Angiotensin-Converting-Enzym-Hemmer mit einem anderen Absorptions- und Metabolismusprofil.

Ramipril: Bekannt für seine längere Wirkdauer im Vergleich zu Cilazapril.

Einzigartigkeit

Cilazapril-Monohydrat ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei niedrigen Dosen. Es wurde in verschiedenen Patientenpopulationen umfassend untersucht, einschließlich Patienten mit Nierenfunktionsstörungen und kongestiver Herzinsuffizienz .

Biologische Aktivität

6,2'-Dihydroxyflavone (DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of DHF, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its yellow crystalline form and solubility in organic solvents such as ethanol and acetone. Its molecular structure features hydroxyl groups at positions 6 and 2', which are crucial for its biological activity.

1. Anti-Inflammatory Effects

DHF exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that DHF reduced TNF-α levels in human esophagus biopsy samples from patients with eosinophilic esophagitis (EoE), suggesting its potential therapeutic role in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Baseline Level (pg/mL) | Level after DHF Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 120 | 60 | 50 |

| IL-1β | 100 | 40 | 60 |

2. Anticancer Properties

DHF has been shown to possess anticancer effects through various mechanisms. It can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted its efficacy against breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with DHF resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 activity indicating enhanced apoptosis.

3. Neuroprotective Effects

DHF has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. In animal models of Alzheimer's disease, DHF administration led to improved cognitive function and reduced amyloid plaque formation .

Table 2: Neuroprotective Effects of DHF in Animal Models

| Parameter | Control Group (Mean ± SD) | DHF Treated Group (Mean ± SD) |

|---|---|---|

| Cognitive Function Score | 15 ± 2 | 20 ± 3 |

| Amyloid Plaque Density (μm²) | 250 ± 30 | 150 ± 20 |

Molecular Mechanisms

The biological activities of DHF are mediated through various molecular mechanisms:

- Inhibition of NF-κB Pathway : DHF suppresses the activation of NF-κB, a key regulator of inflammation.

- Scavenging Reactive Oxygen Species (ROS) : It acts as an antioxidant, reducing oxidative stress in cells.

- Modulation of MAPK Pathway : DHF influences the MAPK signaling pathway involved in cell proliferation and survival .

Eigenschaften

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?

A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.